molecular formula C25H28N4O5S2 B2775152 Ethyl 4-((4-((4-(2,5-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-22-3

Ethyl 4-((4-((4-(2,5-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2775152
CAS No.: 361174-22-3
M. Wt: 528.64
InChI Key: DGEFNPNPWPIKEB-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(2,5-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H28N4O5S2 and its molecular weight is 528.64. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S2/c1-4-34-25(31)28-11-13-29(14-12-28)36(32,33)20-9-7-19(8-10-20)23(30)27-24-26-22(16-35-24)21-15-17(2)5-6-18(21)3/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEFNPNPWPIKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-((4-((4-(2,5-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

C16H19N3O3S\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

It features a piperazine ring, a thiazole moiety, and a sulfonamide group, which are known to contribute to its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, including the formation of the thiazole ring and subsequent coupling reactions to introduce the piperazine and sulfonamide functionalities .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The presence of the thiazole and sulfonamide groups suggests potential interactions with various enzymes, possibly inhibiting their activity.
  • Receptor Modulation : The structural components may allow for binding to specific receptors, influencing signaling pathways critical in disease processes.
  • Antitumor Activity : Research indicates that compounds with similar structural features exhibit cytotoxic effects against cancer cell lines, suggesting potential for anticancer applications .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these compounds were reported to be in the low micromolar range (IC50 < 10 µM), indicating strong antiproliferative activity .
CompoundCell LineIC50 (µM)
Ethyl 4-(thiazole derivative)MCF-7< 10
Ethyl 4-(thiazole derivative)A549< 10

Antimicrobial Activity

Research has shown that thiazole-containing compounds possess antimicrobial properties. For example:

  • Antibacterial Activity : Studies demonstrated that derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism appears to involve disruption of bacterial cell wall synthesis .
PathogenActivity Level
MRSAEffective
Vancomycin-resistant E. faeciumEffective

Case Studies

  • Antitumor Study : A recent study evaluated the compound’s efficacy against multiple human cancer cell lines. It was found that it induced apoptosis through activation of caspase pathways, leading to cell death in a dose-dependent manner .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives similar to this compound). Results indicated that these compounds inhibited growth of resistant bacterial strains effectively .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazole, including this compound, exhibit significant antimicrobial activity against various pathogens. The following points summarize key findings:

  • Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
  • Mechanism of Action : The thiazole moiety is believed to contribute to the disruption of bacterial cell wall synthesis, enhancing the compound's efficacy against resistant strains .

Anticancer Activity

The anticancer potential of Ethyl 4-((4-((4-(2,5-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has been evaluated through various in vitro studies:

  • Cell Line Efficacy : Studies indicate that this compound inhibits the proliferation of several cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. Modifications to the thiazole ring have been shown to enhance cytotoxicity significantly .
  • Structure-Activity Relationship (SAR) : Research has highlighted that specific substitutions on the thiazole ring can lead to increased anticancer activity. For instance, compounds with electron-withdrawing groups at certain positions demonstrated improved potency against cancer cells .

Antimicrobial Efficacy Study

A comprehensive study characterized the antimicrobial activity of thiazole derivatives, including this compound. Key findings include:

  • Superior Activity Against Resistant Strains : Compounds with the 2,5-dimethylphenyl group exhibited enhanced activity against resistant bacterial strains compared to standard antibiotics .

Anticancer Activity Investigation

Another investigation focused on the SAR of thiazole-containing compounds:

  • Enhanced Potency : Specific substitutions on the thiazole ring were crucial for increasing anticancer activity against Caco-2 and A549 cell lines. Compounds with specific functional groups showed up to a 60% reduction in cell viability in vitro .

Summary of Biological Activities

PropertyDescription
AntimicrobialEffective against MRSA and VRE; broad-spectrum activity
AnticancerInhibits proliferation in Caco-2 and A549 cell lines; SAR indicates enhanced potency with specific substitutions

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Ethyl 4-((4-((4-(2,5-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • Answer: The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 100°C for coupling steps), solvent selection (e.g., isopropanol or dichloromethane), and stoichiometric ratios of reagents like piperazine derivatives and sulfonylating agents . Key challenges include avoiding side reactions at the sulfonamide and carbamoyl groups. Optimization strategies include:

  • Using catalysts such as p-toluenesulfonic acid to enhance coupling efficiency .
  • Purifying intermediates via column chromatography or recrystallization to minimize impurities .
  • Monitoring reaction progress with TLC or HPLC to ensure completion before proceeding .

Q. Which analytical techniques are critical for characterizing this compound's purity and structural integrity?

  • Answer: Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of functional groups (e.g., sulfonamide protons at δ 3.1–3.3 ppm, thiazole protons at δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., calculated m/z 544.643 for C₂₅H₂₈N₄O₆S₂) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% by area normalization) and resolve stereoisomers if present .

Q. How does the compound's molecular structure influence its physicochemical properties?

  • Answer:

  • LogP (3.2): Predicted using XLogP3, indicating moderate lipophilicity suitable for cell permeability .
  • Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point >150°C, suggesting stability under standard storage .
  • Solubility: Limited aqueous solubility (e.g., <0.1 mg/mL in water) necessitates DMSO or ethanol as solvents for biological assays .

Advanced Research Questions

Q. What strategies are used to elucidate the compound's mechanism of action against biological targets?

  • Answer:

  • Target Identification: Competitive binding assays (e.g., surface plasmon resonance) with kinases or GPCRs, leveraging structural analogs like benzo[d]thiazole-containing inhibitors .
  • Enzyme Inhibition Studies: IC₅₀ determination via fluorogenic substrates (e.g., for proteases or phosphatases) .
  • Cellular Pathway Analysis: RNA-seq or phosphoproteomics to map downstream effects in cancer or inflammatory models .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer: Contradictions (e.g., varying IC₅₀ values in anti-cancer assays) may arise from:

  • Structural Variants: Subtle differences in substituents (e.g., 2,5-dimethylphenyl vs. 4-fluorophenyl) altering target affinity .
  • Experimental Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations affecting compound bioavailability .
  • Resolution Strategies:
  • Comparative dose-response curves under standardized conditions.
  • Co-crystallization studies to validate binding modes (e.g., X-ray crystallography of target-ligand complexes) .

Q. What computational methods predict the compound's binding interactions with target proteins?

  • Answer:

  • Molecular Docking: Software like AutoDock Vina models interactions with active sites (e.g., piperazine ring hydrogen bonding with Asp189 in thrombin) .
  • Molecular Dynamics Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models: Relate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) to activity trends .

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